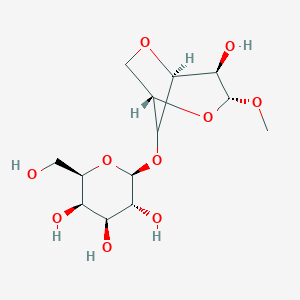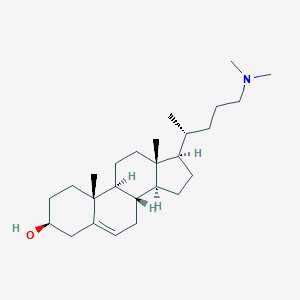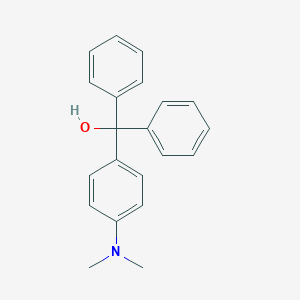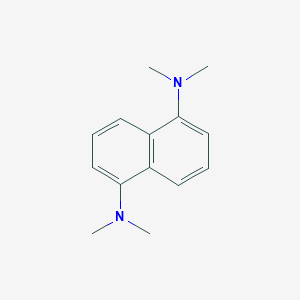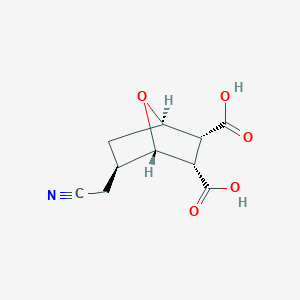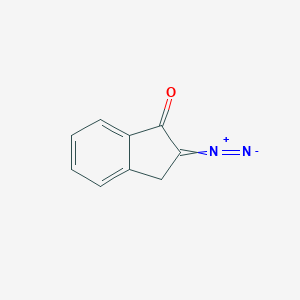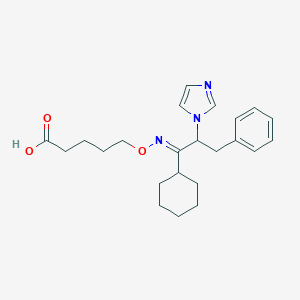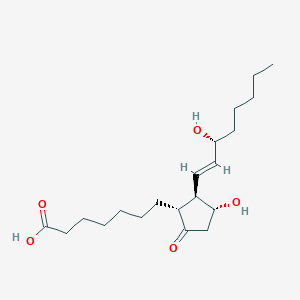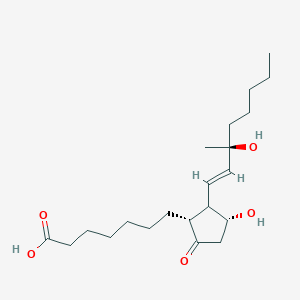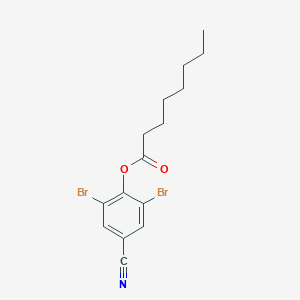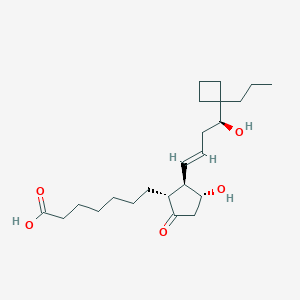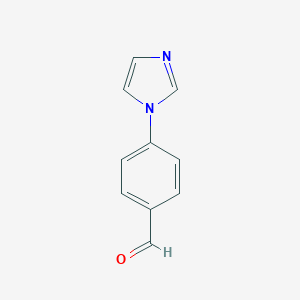
4-(1H-Imidazol-1-yl)benzaldehyde
概要
説明
4-(1H-Imidazol-1-yl)benzaldehyde is a chemical compound that can be synthesized through the reaction of sodium imidazolate with 4-fluorobenzaldehyde. This process involves the use of an autoclave as a reactor and tetrahydrofuran (THF) as a solvent. The synthesis has been optimized to achieve a high yield of 85.5%, with specific parameters such as a molar ratio of imidazole to 4-fluorobenzaldehyde of 1.2:1, a reaction temperature of 150°C, and a reaction time of 8 hours .
Synthesis Analysis
The synthesis of compounds related to 4-(1H-Imidazol-1-yl)benzaldehyde involves various methods. For instance, a general method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which also leads to the formation of C-N bonds using aromatic aldehyde and o-phenylenediamine. This method can be adapted to produce a wide range of related compounds under mild conditions . Additionally, a multicomponent, one-pot synthesis approach has been reported for the efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles, which could potentially be applied to the synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(1H-Imidazol-1-yl)benzaldehyde has been studied both theoretically and experimentally. For example, the electronic and spatial structure of 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, a related compound, was analyzed using single-crystal X-ray analysis and quantum-chemical calculations. These studies help in understanding the interaction energies between molecules and the types of interactions that contribute to crystal formation, such as hydrogen bonds and stacking interactions .
Chemical Reactions Analysis
Chemical reactions involving 4-(1H-Imidazol-1-yl)benzaldehyde can lead to various products. A transition-metal-free insertion of a benzyl group into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde has been achieved, resulting in the synthesis of diverse quinolin-4-one derivatives. This reaction involves key intermediates that may be synthesized in situ and can follow different pathways depending on the presence or absence of a base .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1H-Imidazol-1-yl)benzaldehyde and related compounds are characterized using various spectroscopic techniques. For instance, synthesized imidazole derivatives have been characterized through IR, 1H and 13C NMR, and HR-MS spectroscopy. These techniques provide valuable information about the functional groups, molecular structure, and purity of the compounds .
科学的研究の応用
-
Pharmaceutical Research
- Imidazole derivatives, including 4-(1H-Imidazol-1-yl)benzaldehyde, have been studied for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The methods of application or experimental procedures vary depending on the specific study or experiment. For example, a solution of NaOH was added dropwise to a mixture of 4-(1H-Imidazol-1-yl)benzaldehyde, corresponding substituted acetophenone, and methanol over a period of 30–40 min with continuous stirring at ambient temperature .
- The outcomes of these studies also vary, but many synthesized compounds have shown moderate antibacterial activity .
-
Agricultural Research
- Imidazole derivatives are also used in agriculture as fungicides, herbicides, and plant-growth regulators .
- 4-(1H-Imidazol-1-yl)benzaldehyde may be synthesized in high yield by treating 4-bromobenzaldehyde with imidazole in an aprotic solvent with the addition of potassium carbonate and a copper(I) catalyst .
Safety And Hazards
特性
IUPAC Name |
4-imidazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICUQFMCRPKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353058 | |
| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-yl)benzaldehyde | |
CAS RN |
10040-98-9 | |
| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10040-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-imidazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

